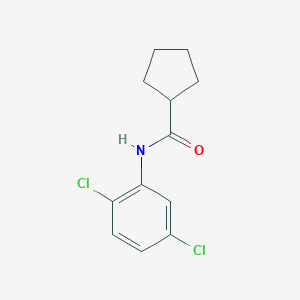![molecular formula C18H13N B289769 4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)
4-Phenylcyclopenta[c]quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenylcyclopenta[c]quinolizine is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural features and potential applications. This compound is a bicyclic molecule that contains a quinolizine ring fused with a cyclopentene ring and a phenyl group attached to the quinolizine ring.
科学的研究の応用
4-Phenylcyclopenta[c]quinolizine has been studied for its potential applications in various fields of science. One of the major areas of research is in the field of organic electronics, where this compound has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Another area of research is in the field of medicinal chemistry, where 4-Phenylcyclopenta[c]quinolizine has been studied for its potential as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which is essential for cell division.
作用機序
The mechanism of action of 4-Phenylcyclopenta[c]quinolizine involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This mechanism of action is similar to that of colchicine, which is a well-known anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4-Phenylcyclopenta[c]quinolizine exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis, which is a programmed cell death process that occurs in response to cellular stress. In addition, 4-Phenylcyclopenta[c]quinolizine has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of 4-Phenylcyclopenta[c]quinolizine is its potential as an anti-cancer agent. This compound exhibits cytotoxic activity against various cancer cell lines and has shown promising results in preclinical studies. Another advantage is its potential as a building block for the synthesis of organic semiconductors, which may have applications in the development of OLEDs and organic solar cells.
One of the limitations of 4-Phenylcyclopenta[c]quinolizine is its cytotoxicity, which may limit its use in clinical applications. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research of 4-Phenylcyclopenta[c]quinolizine. One direction is the development of more efficient and scalable synthesis methods. Another direction is the optimization of the anti-cancer activity of this compound through structural modifications and the development of prodrugs. In addition, further studies are needed to investigate the potential applications of 4-Phenylcyclopenta[c]quinolizine in the field of organic electronics and to explore its anti-inflammatory activity.
合成法
The synthesis of 4-Phenylcyclopenta[c]quinolizine can be achieved through various methods. One of the most common methods is the intramolecular cyclization of N-aryl-2-alkynylbenzylamines, which involves the reaction of an amine with an alkyne in the presence of a catalyst. The resulting intermediate undergoes a cyclization reaction to form the bicyclic compound. Another method involves the reaction of a 2-arylindole with an alkyne in the presence of a palladium catalyst. This method has been shown to be efficient and scalable for the synthesis of 4-Phenylcyclopenta[c]quinolizine.
特性
分子式 |
C18H13N |
|---|---|
分子量 |
243.3 g/mol |
IUPAC名 |
4-phenylcyclopenta[c]quinolizine |
InChI |
InChI=1S/C18H13N/c1-2-7-14(8-3-1)17-13-15-9-4-5-12-19(15)18-11-6-10-16(17)18/h1-13H |
InChIキー |
XXXIVJPSSXIDBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C3N4C=CC=CC4=C2 |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C3N4C=CC=CC4=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





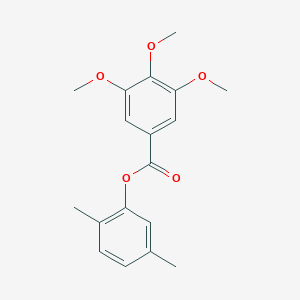


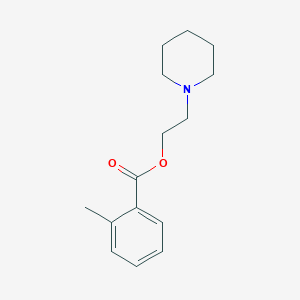

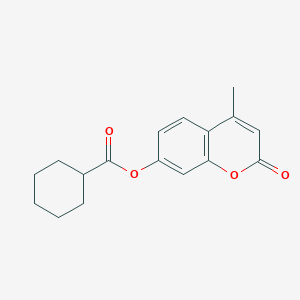
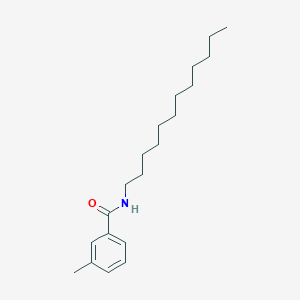
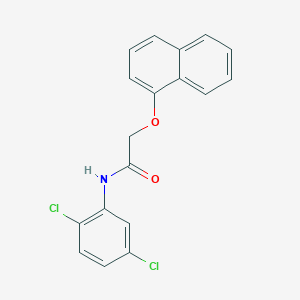
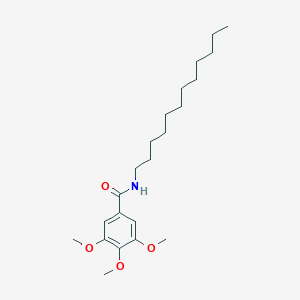
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
